

# Human vs. Rat VIP (1-12): A Sequence Homology and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides a concise comparison of the vasoactive intestinal peptide fragment (1-12) between human and rat species, focusing on sequence homology and its implications for biological activity.

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions. The N-terminal fragment, VIP (1-12), is of interest for its potential physiological roles. This guide details the sequence homology of this fragment between humans and rats and provides context on its biological activity and relevant experimental protocols.

### **Sequence Homology**

An analysis of the amino acid sequences for the VIP (1-12) fragment reveals that it is 100% conserved between humans and rats. This absolute homology indicates that the peptide is identical in both species, which has significant implications for its biological function and for the translation of research findings from rat models to human applications.

# Table 1: Amino Acid Sequence of Human vs. Rat VIP (1-12)



| Position | Human Amino<br>Acid (Single<br>Letter) | Rat Amino<br>Acid (Single<br>Letter) | Human Amino<br>Acid (Three<br>Letter) | Rat Amino<br>Acid (Three<br>Letter) |
|----------|----------------------------------------|--------------------------------------|---------------------------------------|-------------------------------------|
| 1        | Н                                      | Н                                    | His                                   | His                                 |
| 2        | S                                      | S                                    | Ser                                   | Ser                                 |
| 3        | D                                      | D                                    | Asp                                   | Asp                                 |
| 4        | А                                      | А                                    | Ala                                   | Ala                                 |
| 5        | V                                      | V                                    | Val                                   | Val                                 |
| 6        | F                                      | F                                    | Phe                                   | Phe                                 |
| 7        | Т                                      | Т                                    | Thr                                   | Thr                                 |
| 8        | D                                      | D                                    | Asp                                   | Asp                                 |
| 9        | N                                      | N                                    | Asn                                   | Asn                                 |
| 10       | Υ                                      | Υ                                    | Tyr                                   | Tyr                                 |
| 11       | Т                                      | Т                                    | Thr                                   | Thr                                 |
| 12       | R                                      | R                                    | Arg                                   | Arg                                 |

The identical nature of the human and rat VIP (1-12) sequences (His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg) is documented by various suppliers of synthetic peptides.[1][2][3] This conservation extends to the full-length 28-amino acid VIP peptide as well.[4][5]



Sequence Homology of VIP (1-12): Human vs. Rat



Human VIP (1-12)

H-S-D-A-V-F-T-D-N-Y-T-R

Rat VIP (1-12)

H-S-D-A-V-F-T-D-N-Y-T-R

Click to download full resolution via product page

Caption: A diagram illustrating the 100% sequence identity of the VIP (1-12) fragment between humans and rats.

# **Biological Activity and Receptor Binding**

Given the identical primary structure, the intrinsic biological activity and receptor binding affinity of VIP (1-12) are expected to be the same in both humans and rats. The full-length VIP peptide exerts its effects by binding to two G protein-coupled receptors: VPAC1 and VPAC2.[6] These receptors are coupled to the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7]

However, studies on the activity of the VIP (1-12) fragment itself have produced mixed results. Some research indicates that this fragment is inactive in certain assays, such as the relaxation of brain arteries and the induction of T-cell cycle arrest, where the full-length peptide is potent. [3][8] Conversely, other studies suggest that VIP (1-12) can function as a ligand for the CD4 (T4)/human immunodeficiency virus receptor and may play a role in memory impairment in rats.[9] This suggests that the biological relevance of the VIP (1-12) fragment may be context-dependent and potentially mediated by receptors other than the classic VPAC1 and VPAC2.

# **Experimental Protocols**



Due to the identical nature of the peptide, experimental protocols for studying VIP (1-12) are transferable between human and rat systems. Below are outlines for key experimental methodologies.

# **Receptor Binding Assay**

This protocol is a general framework for assessing the binding of VIP (1-12) to its putative receptors on cell membranes.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of VIP (1-12).

### Methodology:

- Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the receptor of interest.
- Radiolabeling: Utilize a radiolabeled version of VIP (1-12) (e.g., 125I-VIP (1-12)) as the ligand.
- Incubation: Incubate the cell membranes with increasing concentrations of the radiolabeled ligand in a suitable binding buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled VIP (1-12).
- Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the membranes.[10]
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Subtract non-specific binding from total binding to obtain specific binding.
   Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.



# Receptor Binding Assay Workflow Membrane Preparation Incubation with Radiolabeled VIP (1-12) Separation of Bound/ Free Ligand (Filtration) Quantification of Bound Ligand Data Analysis (Kd, Bmax)

Click to download full resolution via product page

Caption: A simplified workflow for a receptor binding assay to study VIP (1-12) interactions.

### **Adenylyl Cyclase Activation Assay**

This assay measures the functional consequence of VIP receptor activation, which is the production of cAMP.

Objective: To determine if VIP (1-12) can stimulate adenylyl cyclase activity via a Gs protein-coupled receptor.

### Methodology:

• Cell Culture and Treatment: Culture cells expressing the receptor of interest and treat them with varying concentrations of VIP (1-12). A known adenylyl cyclase activator like forskolin



can be used as a positive control.[4]

- Cell Lysis: After a defined incubation period, terminate the reaction and lyse the cells to release intracellular contents.
- cAMP Measurement: Quantify the amount of cAMP in the cell lysates. This is typically done using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).[4][11]
- Data Analysis: Plot the concentration of cAMP produced against the concentration of VIP (112) to generate a dose-response curve and determine the EC50 (the concentration of
  agonist that gives a half-maximal response).

### Adenylyl Cyclase Signaling Pathway



Click to download full resolution via product page

Caption: The signaling pathway initiated by VIP binding to a Gs protein-coupled receptor, leading to cAMP production.



In summary, the complete sequence identity of VIP (1-12) in humans and rats simplifies its study and enhances the relevance of animal models. However, researchers should be mindful of the context-dependent biological activities of this fragment when designing experiments and interpreting data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ucm.es [ucm.es]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the relaxant effects of vasoactive intestinal peptide (VIP) and PHI on isolated brain arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenylyl cyclase 6 mediates the action of cyclic AMP-dependent secretagogues in mouse pancreatic exocrine cells via protein kinase A pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [Vasoactive intestinal peptide (VIP): specific receptors and adenylate cyclase activation in a human prolactin-secreting pituitary tumor] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasoactive Intestinal Peptide Induces Cell Cycle Arrest and Regulatory Functions in Human T Cells at Multiple Levels PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of peptide receptor binding assays: methods to avoid false negatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VIP and PGE1 activate adenylate cyclase in rat intestinal epithelial cell membranes via different mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Human vs. Rat VIP (1-12): A Sequence Homology and Functional Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055623#human-vs-rat-vip-1-12-sequence-homology]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com